molecular formula C7H10ClN3O2 B1435751 (2-nitrobenzyl)hydrazine hydrochloride CAS No. 237064-56-1

(2-nitrobenzyl)hydrazine hydrochloride

Cat. No.: B1435751
CAS No.: 237064-56-1
M. Wt: 203.62 g/mol
InChI Key: FTIJXNMXTVBBIJ-UHFFFAOYSA-N
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Description

(2-Nitrobenzyl)hydrazine hydrochloride is a nitroaromatic hydrazine derivative characterized by a benzyl group substituted with a nitro (-NO₂) group at the ortho position and a hydrazine (-NH-NH₂) moiety. The compound is typically synthesized via nucleophilic substitution reactions between 2-nitrobenzyl halides (e.g., 2-nitrobenzyl bromide) and hydrazine hydrate, followed by hydrochloric acid treatment to form the hydrochloride salt . Its structure (Figure 1) confers unique reactivity, including participation in condensation reactions, nucleophilic additions, and redox processes. Applications span organic synthesis, materials science (e.g., perovskite solar cell fabrication), and pharmaceutical intermediates .

Properties

IUPAC Name

(2-nitrophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c8-9-5-6-3-1-2-4-7(6)10(11)12;/h1-4,9H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIJXNMXTVBBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237064-56-1
Record name Hydrazine, [(2-nitrophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237064-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-nitrobenzyl)hydrazine hydrochloride typically involves the reaction of 2-nitrobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of (2-nitrobenzyl)hydrazine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-nitrobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 2-Aminobenzyl hydrazine.

    Substitution: Various substituted hydrazine derivatives.

    Oxidation: Corresponding nitroso or nitro compounds.

Scientific Research Applications

(2-nitrobenzyl)hydrazine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-nitrobenzyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine moiety. The compound can form hydrazones with carbonyl-containing compounds, which can further undergo various chemical transformations. The nitro group can also participate in redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Hydrazine Derivatives

Substituent Position and Electronic Effects

Ortho vs. Para-Nitrobenzyl Derivatives
  • (4-Nitrobenzyl)hydrazine dihydrochloride (C₇H₁₁Cl₂N₃O₂):
    • The para-nitro substitution reduces steric hindrance compared to the ortho isomer, enhancing solubility in polar solvents.
    • Lower redox activity in perovskite precursor solutions due to reduced electron-withdrawing effects at the para position .
    • Applications: Primarily used in organic synthesis for diazo coupling reactions.
(2-Nitrobenzyl)hydrazine hydrochloride (C₇H₈ClN₃O₂):
  • Ortho-nitro group increases steric strain but enhances electron-withdrawing effects, improving reducing capacity in perovskite solar cells (e.g., I₂ → I⁻ reduction) .
  • Higher thermal stability (decomposition >200°C) compared to para analogs.

Functional Group Modifications

Halogen-Substituted Derivatives
  • (2-Fluorobenzyl)hydrazine hydrochloride (C₇H₁₀ClFN₂):
    • Fluorine substitution at the ortho position increases electronegativity, altering nucleophilicity.
    • Applications: Intermediate in fluorinated drug candidates (e.g., antiviral agents) .
(2-Thienylmethyl)hydrazine hydrochloride (THC) (C₅H₈ClN₃S):
  • Thiophene ring introduces π-conjugation, enhancing charge transfer in photovoltaic applications.
  • Demonstrated 23.0% efficiency in perovskite solar cells, outperforming (2-nitrobenzyl)hydrazine hydrochloride (22.6%) .

Aromatic vs. Aliphatic Hydrazines

Propylhydrazine Hydrochloride (PHC) (C₃H₁₀ClN₃):
  • Aliphatic chain reduces aromatic interactions, lowering melting point (mp: 98–100°C vs. 180°C for nitrobenzyl analog).
  • Limited redox utility in perovskite systems due to weaker electron donation .
2-Naphthylhydrazine Hydrochloride (C₁₀H₁₁ClN₂):
  • Extended aromatic system improves fluorescence quenching properties.
  • Used in dye synthesis and as a chelating agent for metal ions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Key Applications Notable Properties
(2-Nitrobenzyl)hydrazine HCl C₇H₈ClN₃O₂ Ortho-NO₂ Solar cells, synthesis High thermal stability, redox active
(4-Nitrobenzyl)hydrazine diHCl C₇H₁₁Cl₂N₃O₂ Para-NO₂ Organic synthesis Lower steric hindrance
(2-Fluorobenzyl)hydrazine HCl C₇H₁₀ClFN₂ Ortho-F Pharmaceuticals Enhanced electronegativity
(2-Thienylmethyl)hydrazine HCl C₅H₈ClN₃S Thienyl Photovoltaics 23.0% device efficiency

Table 2: Performance in Perovskite Solar Cells

Compound Efficiency (%) Stability (hours) Redox Activity (I₂ → I⁻)
(2-Nitrobenzyl)hydrazine HCl 22.6 >500 High
(2-Thienylmethyl)hydrazine HCl 23.0 >550 Moderate
Propylhydrazine HCl 21.8 >450 Low

Biological Activity

(2-Nitrobenzyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of (2-Nitrobenzyl)hydrazine Hydrochloride

Chemical Structure : The compound is characterized by the presence of a nitro group attached to a benzyl hydrazine moiety, which contributes to its reactivity and biological activity.

The biological activity of (2-nitrobenzyl)hydrazine hydrochloride primarily involves photochemical reactions initiated by light exposure. These reactions lead to the formation of aci-nitro protomers, which are crucial intermediates in its mode of action. The compound can also undergo dual proton transfer processes, resulting in the formation of 2-nitroso hydrates, such as 2-nitroso benzaldehyde and 2-nitroso acetophenone, with quantum yields around 60%.

Cellular Effects

Research indicates that this compound can influence various cellular processes by interacting with proteins and enzymes. Notably, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter energy production and metabolic flux within cells. Additionally, (2-nitrobenzyl)hydrazine hydrochloride may affect cell signaling pathways by modifying the activity of signaling proteins, thus impacting gene expression and cellular responses to external stimuli.

Antimicrobial Properties

Studies have demonstrated that (2-nitrobenzyl)hydrazine hydrochloride exhibits antimicrobial activity against various bacterial strains. This property is significant for its potential application in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research shows that it can induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways. For instance, it has been reported to inhibit the proliferation of HeLa cells, a cervical cancer cell line, suggesting its potential as an anticancer therapeutic agent .

Case Studies and Research Findings

  • Antitumor Activity : In a study involving mice treated with (2-nitrobenzyl)hydrazine hydrochloride, there was a notable increase in tumor incidence when administered over extended periods. This suggests a dual role where it may act as both an anticancer agent and a potential carcinogen depending on dosage and exposure duration .
  • Enzyme Inhibition : A detailed examination revealed that (2-nitrobenzyl)hydrazine hydrochloride could inhibit enzymes involved in oxidative phosphorylation. This inhibition leads to reduced ATP production, highlighting its impact on energy metabolism within cells .
  • Photochemical Applications : The compound's ability to act as a photoremovable protecting group has been explored in synthetic chemistry, showcasing its utility beyond biological applications.

Data Table: Biological Activities Summary

Activity Effect Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits enzymes in oxidative phosphorylation
Photochemical ReactionsForms aci-nitro protomers upon light exposure

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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